ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate
Description
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Properties
IUPAC Name |
ethyl N-[(2Z)-2-(ethoxymethylidene)-3-oxobutanoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-4-15-6-8(7(3)12)9(13)11-10(14)16-5-2/h6H,4-5H2,1-3H3,(H,11,13,14)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFGTTVUWRYSJ-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C)\C(=O)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of Push-Pull Olefins in Heterocyclic Architectures
Executive Summary: The Chameleon of Organic Synthesis
In the high-stakes arena of drug discovery, "privileged scaffolds" (such as pyrimidines, pyrazoles, and quinolines) are the bedrock of active pharmaceutical ingredients (APIs). The efficiency of accessing these scaffolds often hinges on a single class of reagents: Push-Pull Olefins .
Structurally defined by an electron-donating group (EDG) and an electron-withdrawing group (EWG) flanking a double bond (
This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-first framework for exploiting push-pull olefins in heterocyclic synthesis. We will focus on two workhorse subclasses:
Mechanistic Underpinnings: The Polarization Principle
To master these reagents, one must understand the electronic distribution that drives their reactivity.
The Push-Pull Effect
The interplay between the EDG (e.g.,
-
The "Push": The lone pair on the EDG donates electron density into the
-system. -
The "Pull": The EWG accepts this density, stabilizing the negative charge.
Consequence:
- -Carbon (attached to EDG): Becomes highly electrophilic towards substitution (if the EDG is a leaving group).
- -Carbon (attached to EWG): Becomes nucleophilic, ready to attack electrophiles or participate in cycloadditions as an electron-rich component.
Visualization of Reactivity
The following diagram illustrates the resonance structures and the resulting dual reactivity profile.
Figure 1: Electronic polarization of push-pull olefins driving site-selective reactivity.
Synthetic Workflows: From Reagent to Heterocycle[1][2]
Workflow A: Synthesis of Pyrazoles via -Enaminones
-Enaminones are premier substrates for synthesizing pyrazoles, a scaffold found in blockbuster drugs like Celecoxib. The reaction typically proceeds via a cyclocondensation with hydrazines.Mechanism:
-
Michael-type Addition: The hydrazine nitrogen attacks the electrophilic
-carbon of the enaminone. -
Elimination: The amine moiety (
) is expelled (transamination). -
Cyclization: The second nitrogen of the hydrazine attacks the carbonyl carbon.
-
Dehydration: Loss of water yields the aromatic pyrazole.
Critical Control Point: Regioselectivity is governed by the steric bulk of the hydrazine substituent and solvent polarity. Using protic solvents (EtOH) often favors the attack on the
Workflow B: Pyrimidines from -Oxoketene Dithioacetals
-Oxoketene dithioacetals (Protocol: Synthesis of 4-(Methylthio)pyrimidines This protocol is robust and scalable, suitable for generating libraries of kinase inhibitors.
Reagents:
- -Oxoketene Dithioacetal (1.0 equiv)
-
Guanidine Nitrate (1.2 equiv)
-
Base:
or (2.5 equiv) -
Solvent: DMF or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve the dithioacetal in DMF (0.5 M concentration).
-
Activation: Add Guanidine Nitrate and
to the solution. -
Heating: Heat the mixture to 100°C for 4-6 hours. Self-Validation: Monitor reaction progress by TLC (mobile phase 30% EtOAc/Hexane). The starting material (usually yellow) will disappear, and a fluorescent product spot will appear.
-
Workup: Pour the reaction mixture into ice-cold water. The pyrimidine typically precipitates as a solid.
-
Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 75-90% isolated yield.
Advanced Application: Inverse Electron Demand Diels-Alder (IEDDA)
In bioorthogonal chemistry, push-pull olefins serve as highly reactive, electron-rich dienophiles. They react with electron-deficient dienes (like 1,2,4,5-tetrazines) to form pyridazines with release of
-
Why it works: The EDG raises the HOMO energy of the olefin, narrowing the gap with the LUMO of the electron-poor tetrazine, accelerating the reaction rate (
) significantly compared to simple alkenes.
Comparative Data: Selecting the Right Precursor
The choice between an enaminone, a dithioacetal, or an alkoxymethylene compound depends on the desired substitution pattern and reaction conditions.
| Feature | Alkoxymethylene Compounds | ||
| Leaving Group | Amine ( | Thiolate ( | Alkoxide ( |
| Reactivity | Moderate (Tunable) | High (Versatile) | High (Moisture Sensitive) |
| Primary Product | 3,5-Substituted Pyrazoles | 4-Methylthio-Pyrimidines | Unsubstituted Pyrimidines |
| Solubility | Good in organic solvents | Lipophilic | Variable |
| Atom Economy | Moderate (Amine waste) | Lower (Thiol waste) | High (Alcohol waste) |
Visualizing the Synthetic Logic
The following diagram maps the decision tree for synthesizing heterocycles from a generic push-pull precursor.
Figure 2: Divergent synthetic pathways based on binucleophile selection.
References
-
Shawali, A. S. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances.
-
Metwally, M. A., & Abdel-Latif, E. (2004).[1] Versatile α-oxoketene dithioacetals and analogues in heterocycle synthesis. Journal of Sulfur Chemistry. [1]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels-Alder reactions in chemical biology. Chemical Society Reviews.
-
Schenck, H. A., et al. (2006). Pyrimidines as Privileged Structures in Drug Discovery. Current Opinion in Drug Discovery & Development.
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Chemical Reviews.
Sources
Advanced Synthesis and Pharmacological Applications of 2-Acetyl-3-ethoxyacryloyl Carbamate Derivatives
This guide provides an in-depth technical analysis of 2-acetyl-3-ethoxyacryloyl carbamate derivatives, a specialized class of electrophilic scaffolds used primarily in the synthesis of heterocyclic pharmacophores such as pyrimidines and pyrazoles.
Executive Summary
2-Acetyl-3-ethoxyacryloyl carbamate (Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate) represents a high-density functional scaffold in medicinal chemistry.[1] Characterized by a "push-pull" alkene system coupled with a highly electrophilic N-acylcarbamate moiety, this molecule serves as a critical intermediate for constructing nitrogenous heterocycles. Its unique reactivity profile allows for regiospecific cyclizations with amidines, ureas, and hydrazines, making it indispensable in the development of antimetabolites, kinase inhibitors, and agrochemicals.
Chemical Architecture & Reactivity Profile[2]
Structural Analysis
The molecule comprises three distinct reactive centers:
- -Ethoxy Vinyl Group: An electron-rich enol ether that acts as a leaving group in Michael addition-elimination reactions.
-
-Acetyl Group: Provides a 1,3-dicarbonyl environment, enhancing the acidity of the
-proton and directing nucleophilic attack. -
Acyl Carbamate Moiety (
): A highly activated carbonyl system. The carbamate group serves as an excellent leaving group or an internal nucleophile during cyclization.
Reactivity Mechanism
The scaffold operates primarily via a Cascade Cyclocondensation mechanism.
-
Step 1 (Michael Addition): A nucleophile (e.g., the terminal nitrogen of an amidine) attacks the
-carbon, displacing the ethoxy group. -
Step 2 (Cyclization): The secondary nitrogen of the nucleophile attacks the acyl carbamate carbonyl, expelling the carbamate moiety (or ethanol) to close the ring.
This pathway is thermodynamically driven by the formation of stable aromatic heterocycles (e.g., pyrimidines).
Synthetic Pathways[2][3]
The synthesis of 2-acetyl-3-ethoxyacryloyl carbamate derivatives typically proceeds through the activation of 2-acetyl-3-ethoxyacrylic acid or its precursors.
Retrosynthetic Analysis
-
Target: Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate[1][2][3]
-
Precursors: 2-Acetyl-3-ethoxyacryloyl chloride + Ethyl carbamate (Urethane)
-
Starting Materials: Ethyl acetoacetate, Triethyl orthoformate.[4]
Visualization of Synthesis
Figure 1: Step-wise synthesis of the core carbamate scaffold from commercial starting materials.
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Preparation of Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate.[1][2]
Reagents:
-
2-Acetyl-3-ethoxyacrylic acid (10 mmol)
-
Thionyl chloride (
) (12 mmol) -
Ethyl carbamate (Urethane) (10 mmol)
-
Sodium hydride (NaH, 60% dispersion) (11 mmol)
-
Anhydrous THF (50 mL)
Procedure:
-
Acid Chloride Formation: Dissolve 2-acetyl-3-ethoxyacrylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF.[5] Stir at room temperature for 2 hours. Evaporate volatiles under reduced pressure to obtain the crude acid chloride. Note: The ethoxy group is sensitive to prolonged acid exposure; avoid excess heating.
-
Carbamate Activation: In a separate flask, suspend NaH in anhydrous THF at 0°C. Add ethyl carbamate portion-wise. Stir for 30 minutes until gas evolution ceases.
-
Coupling: Add the solution of the crude acid chloride (dissolved in THF) dropwise to the sodium carbamate suspension at 0°C.
-
Workup: Stir for 4 hours at room temperature. Quench with saturated
. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate.[5][6] -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 7:3).
Cyclization to Pyrimidine Derivatives
Objective: Synthesis of 5-acetyl-uracil derivatives.
Procedure:
-
Dissolve the N-(2-acetyl-3-ethoxyacryloyl)carbamate (1.0 eq) in Ethanol.
-
Add the appropriate amine or amidine (1.1 eq).
-
Heat to reflux for 6–12 hours.
-
Cool to precipitate the product. Filter and wash with cold ethanol.
Applications in Drug Discovery[2]
This scaffold is pivotal in synthesizing Type II Kinase Inhibitors and Antimetabolites .
| Derivative Class | Target Application | Mechanism of Action |
| Pyrimidines | Oncology (5-FU analogs) | Inhibition of Thymidylate Synthase |
| Pyrazoles | Inflammation (p38 MAPK) | ATP-competitive inhibition |
| Fused bicyclics | Antivirals | Nucleoside mimicry |
Mechanism of Action: Pyrimidine Formation
The following diagram illustrates the conversion of the carbamate scaffold into a bioactive pyrimidine ring.
Figure 2: Mechanistic pathway for the conversion of the carbamate scaffold to pyrimidines.
References
-
BenchChem. (2025).[7] Ethyl 2-(Ethoxymethylene)-3-oxobutanoate: Properties and Applications. Retrieved from
-
ResearchGate. (2016). Supplementary Table 7: Physicochemical Properties of Pyrazole and Pyrimidine Derivatives. Retrieved from
-
LookChem. (2024). 3-Ethoxyacryloyl chloride and its derivatives in Heterocyclic Synthesis. Retrieved from
-
Organic Chemistry Portal. (2022). Nucleophilic Deprotection and Reactivity of Carbamates. Retrieved from
-
TÜBİTAK. (2024). Synthesis of Isocyanate Containing Cryogels and Derivatives. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. carboxylic acid imide, N-unsubstituted - Labnovo category online -LabNovo [labnovo.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-(Ethoxymethylene)-3-oxobutanoate|CAS 3788-94-1 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Comparative Analysis of 3-Ethoxyacryloyl Carbamates in Heterocyclic Synthesis
This technical guide provides an in-depth analysis of Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate (Reagent A) and Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Reagent B). These compounds are advanced "push-pull" alkene synthons used primarily in the regioselective synthesis of 5-substituted pyrimidines, uracils, and related heterocyclic pharmacophores.
Executive Summary
In the development of pyrimidine-based antimetabolites (e.g., antiviral and anticancer agents), the construction of the N1-C2-N3-C4-C5-C6 ring system often requires precise control over substituents at the C5 position.
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate and Ethyl (2-cyano-3-ethoxyacryloyl)carbamate represent a class of
Structural Chemistry & "Push-Pull" Dynamics
Both molecules share a common structural backbone: an ethyl carbamate moiety acylated by a 3-ethoxyacrylic acid derivative. The reactivity is driven by the push-pull nature of the alkene double bond.
-
The "Push": The ethoxy group (-OEt) at C3 acts as a strong electron donor (mesomeric effect), increasing electron density at the double bond.
-
The "Pull": The carbonyls (acetyl/carbamate) or nitrile (cyano) at C2 act as strong electron-withdrawing groups (EWG), polarizing the double bond and making C3 highly susceptible to nucleophilic attack.
Comparative Properties
| Feature | Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate | Ethyl (2-cyano-3-ethoxyacryloyl)carbamate |
| C2 Substituent | Acetyl ( | Cyano ( |
| Electronic Effect | Strong EWG (Ketone) | Stronger EWG (Nitrile) |
| Steric Profile | Bulky (Methyl group + Planar Carbonyl) | Linear (Minimal steric hindrance) |
| Reactivity (S_N_V) | Moderate (Hindered by acetyl bulk) | High (Rapid nucleophilic attack) |
| Major Product | 5-Acetyluracils / Pyrimidines | 5-Cyanouracils / Cytosines |
| Isomerization | Exists as E/Z mixtures (H-bonding stabilization) | Predominantly E-isomer (stabilized by dipole) |
Synthesis of the Reagents
These reagents are typically synthesized in situ or isolated as intermediates via the condensation of an active methylene carbamate with triethyl orthoformate.
Pathway Logic
-
Precursor Formation: Reaction of Ethyl carbamate (Urethane) with Diketene (for Acetyl) or Cyanoacetic acid (for Cyano) to form the "Active Methylene" intermediate.
-
Alkoxymethylene Condensation: The active methylene is treated with Triethyl Orthoformate (
) and Acetic Anhydride ( ).
Diagram: Synthesis Workflow
Caption: Synthesis routes for Acetyl (A) and Cyano (B) variants from ethyl carbamate precursors.
Mechanism of Pyrimidine Formation
The primary application of these reagents is the synthesis of 5-substituted uracils via reaction with primary amines or amidines. The reaction proceeds through a Nucleophilic Vinylic Substitution (
Step-by-Step Mechanism
-
Addition-Elimination (
): An amine nucleophile ( ) attacks the C3 position (carrying the ethoxy group). The ethoxy group is eliminated, forming an enamine intermediate.-
Critical Note: The Cyano derivative (B) reacts significantly faster here because the linear nitrile group offers less steric hindrance to the incoming amine than the acetyl group of (A).
-
-
Cyclization: The newly formed enamine nitrogen attacks the carbamate carbonyl.
-
Aromatization: Loss of ethanol yields the pyrimidine core.
Diagram: Reaction Mechanism
Caption: General mechanism for conversion of acryloyl carbamates to uracils via amine insertion.
Experimental Protocols
Protocol A: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
This protocol is favored for its high yield and stereoselectivity toward the E-isomer.
Reagents:
-
Ethyl (2-cyanoacetyl)carbamate (10 mmol)
-
Triethyl orthoformate (20 mmol)
-
Acetic anhydride (10 mL)
Procedure:
-
Setup: Charge a round-bottom flask with Ethyl (2-cyanoacetyl)carbamate.
-
Addition: Add Triethyl orthoformate and Acetic anhydride. The anhydride acts as a solvent and catalyst to drive the elimination of ethanol.
-
Reflux: Heat the mixture to 120°C (reflux) for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a UV-active spot (the push-pull alkene).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess anhydride and orthoformate.
-
Crystallization: Dissolve the residue in a minimum amount of hot ethanol or chloroform and allow to cool. The product typically crystallizes as white needles.
-
Validation:
NMR should show a doublet/singlet for the vinylic proton around 8.0–8.5 ppm.
Protocol B: Conversion to 5-Cyanouracil (Application)
Reagents:
Procedure:
-
Dissolve the carbamate in ethanol.
-
Add excess Ammonium Acetate (source of ammonia).
-
Reflux for 3 hours. The solution will turn cloudy as the uracil derivative precipitates.
-
Cool, filter, and wash with cold ethanol.
Troubleshooting & Stability
E/Z Isomerization
-
Observation: NMR may show dual peaks for the vinylic proton.
-
Cause: These "push-pull" alkenes have a low rotational barrier around the C=C bond due to resonance.
-
Impact: The E-isomer is generally more reactive toward nucleophiles due to less steric interference between the ethoxy group and the carbamate moiety. Isomerization usually equilibrates rapidly under the high-temperature conditions of the synthesis reaction.
Hydrolysis Sensitivity
-
Problem: Loss of the ethoxy group to form the aldehyde/enol.
-
Prevention: Both reagents are moisture-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 4°C. The acetyl derivative is slightly more prone to hydrolysis due to the higher polarity of the ketone.
Nucleophile Selection
-
Acetyl Derivative: Requires stronger nucleophiles or higher temperatures due to the steric bulk of the methyl group.
-
Cyano Derivative: Reacts mildly. Care must be taken with very strong amines (e.g., hydrazine) as they may attack the nitrile group itself, leading to amidine byproducts instead of ring closure.
References
-
Zhuang, B.-R., Hsu, G.-J., & Sung, K. (2006).[5] A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399-3404. Link
-
Shaw, G., & Warrener, R. N. (1958). Purines, pyrimidines, and glyoxalines. Part XIII. Some new syntheses of 5-cyanouracil and related compounds. Journal of the Chemical Society, 153-156. Link
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E, 68(Pt 5), o1482. Link
-
PubChem. (n.d.).[6] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | C9H12N2O4 | CID 2779159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1187-34-4|Ethyl (2-cyano-3-ethoxyacryloyl)carbamate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
Mechanistic Profiling of Ethoxyacryloyl Carbamates: Tunable Reversibility in Targeted Covalent Inhibitors
Topic: Reactivity of Ethoxyacryloyl Carbamates as Michael Acceptors Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted focus from highly reactive "warheads" (e.g., unsubstituted acrylamides) to "tunable" electrophiles capable of reversible engagement. Ethoxyacryloyl Carbamates (EACs) represent a sophisticated class of Michael acceptors designed for this precise balance.
By combining an electron-donating
This guide details the structural logic, kinetic profiling, and synthesis of EACs, providing a roadmap for their application in next-generation kinase and protease inhibitor design.
Part 1: Structural Mechanistics & The "Push-Pull" Effect
The reactivity of an EAC is defined by competing electronic effects that modulate the electrophilicity of the
The Electronic Tug-of-War
-
The "Brake" (
-Ethoxy Group): The ethoxy substituent is a strong Electron Donating Group (EDG) via resonance. It donates electron density into the -system, stabilizing the ground state of the alkene and reducing the partial positive charge ( ) on the -carbon. This attenuates the rate of nucleophilic attack ( ), preventing indiscriminate reaction with glutathione (GSH). -
The "Accelerator" (
-Acyl Carbamate): The carbonyl-nitrogen-carbonyl motif is electron-withdrawing. Furthermore, the -acyl carbamate proton ( ) is significantly more acidic than a standard amide ( ). Upon binding in an enzyme active site, this NH often forms a critical hydrogen bond with backbone carbonyls (e.g., the hinge region of kinases), further polarizing the warhead and activating it for nucleophilic attack specifically within the protein pocket.
The Mechanism of Reversibility
The defining feature of EACs is the Retro-Michael reaction.
-
Forward Reaction: Thiolate attack breaks the conjugation, creating an enolate intermediate that is protonated to form the adduct.
-
Reverse Reaction: Because the starting material (the conjugated enol ether system) is resonance-stabilized by the ethoxy group, the thermodynamic penalty for reversing the reaction is lower than for a simple acrylamide. The adduct is "spring-loaded" to eject the thiol and return to the stable conjugated state.
Visualization: The EAC Reactivity Pathway
Figure 1: Reaction coordinate of Ethoxyacryloyl Carbamates. Note the red dashed line indicating the kinetically accessible Retro-Michael pathway, driven by the restoration of the ethoxy-conjugated system.
Part 2: Experimental Profiling Protocols
To validate an EAC warhead, one must measure both the rate of inactivation (
Protocol A: Intrinsic Reactivity (GSH Half-Life)
This assay determines the "non-specific" electrophilicity. A viable drug candidate should have a long GSH half-life (
Materials:
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard (e.g., Naproxen or Warfarin)
-
LC-MS/MS system
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of the EAC compound in DMSO. Prepare a 10 mM stock of GSH in PBS (freshly made).
-
Incubation: Mix compound (final 10
M) and GSH (final 100 M - 1 mM, pseudo-first-order conditions) in PBS at 37°C. Include an internal standard. -
Sampling: At
min, remove aliquots and quench with 1% Formic Acid/Acetonitrile. -
Analysis: Monitor the disappearance of the parent mass via LC-MS.
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Jump-Dilution Assay (Reversibility)
This is the critical test to distinguish an EAC from an irreversible acrylamide.
Step-by-Step Workflow:
-
Incubation: Incubate the target protein (e.g., BTK kinase domain, 1
M) with the EAC inhibitor (10 M, 10x excess) for 1 hour to ensure full occupancy (100% inhibition). -
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing no inhibitor. Final concentrations: 10 nM protein, 100 nM inhibitor (below
if possible). -
Activity Recovery: At various time points (
hrs), take an aliquot and measure kinase activity (e.g., using an ATP/substrate assay like ADP-Glo). -
Data Interpretation:
-
Irreversible Inhibitor:[1] Activity remains near 0% (flatline).
-
Reversible (EAC): Activity recovers over time as the inhibitor dissociates (
).
-
Data Summary: Comparison of Warheads
| Warhead Type | Structure | Reactivity ( | Reversibility ( | Selectivity Profile |
| Acrylamide | High | Negligible | Moderate (requires scaffold fit) | |
| Very High | Low/Moderate | Low (prone to off-targets) | ||
| Ethoxyacryloyl Carbamate | Tunable (Low-Med) | High | High (Kinetic Selectivity) | |
| Vinyl Sulfone | Moderate | Negligible | Moderate |
Part 3: Synthesis of Ethoxyacryloyl Carbamates
Synthesizing the
Synthetic Route (Acyl Isocyanate Method)
Reaction:
Protocol:
-
Activation: Dissolve 3-ethoxyacrylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C
RT for 2 hours. Concentrate to obtain the crude acid chloride. -
Isocyanate Formation: Suspend Silver Cyanate (AgOCN, 1.5 eq) in anhydrous Toluene. Add the crude acid chloride dropwise. Reflux for 1 hour in the dark.
-
Coupling: Cool the supernatant (containing the acyl isocyanate) to 0°C. Add the alcohol (
, the drug scaffold) (0.9 eq) and mild base (e.g., DIPEA, 1.0 eq) if necessary. Stir for 4-12 hours. -
Purification: Silica gel chromatography. Note: Avoid strong acids or bases during workup to prevent hydrolysis of the ethoxy group or the carbamate.
Workflow Diagram
Figure 2: Step-wise synthesis via the Silver Cyanate method, avoiding harsh conditions that degrade the vinylogous ester.
Part 4: Applications in Drug Design
EACs are particularly valuable in Kinase Inhibitor design where:
-
High ATP Concentration: Requires high affinity.
-
Selectivity Issues: Many kinases have conserved active sites.
-
Solution: An EAC warhead targets a non-catalytic cysteine (e.g., Cys481 in BTK) reversibly. This allows the drug to "scan" proteins; if it binds to an off-target cysteine, the rapid
(facilitated by the ethoxy group) allows it to dissociate before causing toxicity. On the correct target, the scaffold's non-covalent interactions keep the warhead in place, driving the equilibrium toward the covalent complex.
References
-
Taunton, J., et al. (2012). Reversible Covalent Kinase Inhibitors: Tuning the Warhead.[2] (Foundational work on cyanoacrylates and tunable Michael acceptors).
-
Kee, J.M., et al. (2011). A Toolkit of Michael Acceptors for Monitoring Cysteine Reactivity. (Methodology for GSH and kinetic profiling).
-
Bauer, R.A. (2015). Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Intentional Design.
-
Gehringer, M., & Laufer, S.A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.
-
Organic Chemistry Portal. (2023). Michael Addition Reaction & Synthesis of Carbamates. (General synthetic protocols).[3][4]
Sources
Methodological & Application
cyclization of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate with hydrazines
Application Note: High-Efficiency Cyclization of Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate with Hydrazines
Executive Summary
This application note details the optimized protocol for the cyclization of ethyl
Key Advantages of this Protocol:
-
Regiocontrol: Predictable synthesis of 3,4-disubstituted pyrazoles.
-
Functional Handle: Retention of the
-acyl carbamate moiety allows for subsequent derivatization (e.g., to amides or pyrazolo[1,5-c]pyrimidines). -
Scalability: Solvent-free or high-concentration conditions minimize waste (Green Chemistry).
Scientific Background & Mechanism
The starting material, ethyl
Mechanistic Pathway
The reaction proceeds via a cascade sequence:
-
Michael Addition: The terminal nitrogen of hydrazine performs a nucleophilic attack on the
-carbon (C3) of the acryloyl system, displacing the ethoxy group. -
Elimination: Loss of ethanol generates a hydrazino-enone intermediate.
-
Cyclocondensation: The internal hydrazine nitrogen attacks the acetyl carbonyl (
), followed by dehydration to aromatize the pyrazole ring.
Note on Regioselectivity:
When using substituted hydrazines (
Pathway Visualization
Figure 1: Mechanistic cascade from ethoxyacryloyl carbamate to pyrazole scaffold.
Experimental Protocol
Materials & Reagents
-
Precursor: Ethyl
-(2-acetyl-3-ethoxyacryloyl)carbamate (Synthesized via reaction of ethyl acetoacetylcarbamate with triethyl orthoformate/Ac2O). -
Reagent: Hydrazine hydrate (50-60% or 98%) or Methylhydrazine.
-
Solvent: Ethanol (Absolute) or Isopropanol.
-
Catalyst: Glacial Acetic Acid (Optional, for pH adjustment).
Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Mixture
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.29 g) of ethyl
-(2-acetyl-3-ethoxyacryloyl)carbamate in 20 mL of absolute ethanol. -
Cool the solution to 0–5 °C using an ice bath. Rationale: The initial Michael addition is exothermic; cooling prevents side reactions (e.g., polymerization).
Step 2: Addition of Hydrazine
-
Add 11 mmol (1.1 equiv) of Hydrazine Hydrate dropwise over 5 minutes.
-
Observe the formation of a precipitate or color change (often yellow to colorless).
-
Allow the mixture to warm to room temperature (25 °C) and stir for 30 minutes.
Step 3: Cyclization (Reflux)
-
Heat the reaction mixture to reflux (78 °C) for 1–2 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
Step 4: Isolation & Purification
-
Cool the mixture to room temperature.
-
Crystallization: The product often crystallizes directly upon cooling. If not, concentrate the solvent to ~5 mL under reduced pressure and add cold diethyl ether.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
Expected Yield: 75–85% Characterization:
-
1H NMR (DMSO-d6):
13.0 (br s, 1H, NH-pyrazole), 10.5 (s, 1H, NH-carbamate), 8.1 (s, 1H, Pyrazole-H5), 4.1 (q, 2H, ), 2.4 (s, 3H, ), 1.2 (t, 3H, ).
Optimization Data
| Solvent | Temperature | Time | Yield (%) | Notes |
| Ethanol | Reflux | 2 h | 82% | Standard protocol; easy isolation. |
| Methanol | Reflux | 3 h | 78% | Slightly lower yield due to solubility losses. |
| Acetonitrile | Reflux | 4 h | 65% | Slower reaction rate. |
| Water | 90 °C | 1 h | 55% | Heterogeneous; hydrolysis of carbamate observed. |
Variations: Substituted Hydrazines
When using Methylhydrazine (
-
Condition A (Neutral/Basic): Kinetic control favors attack of the
(less hindered) on the -carbon.-
Major Product: Ethyl
-(1,5-dimethyl-1H-pyrazole-4-carbonyl)carbamate.
-
-
Condition B (Acidic): Protonation of the carbonyls can shift the electrophilicity. However, for this specific substrate, the steric bulk of the
-methyl group usually dictates the formation of the 1,5-dimethyl isomer.
Workflow for Regioselective Synthesis:
Figure 2: Regioselectivity decision tree for substituted hydrazines.
Troubleshooting & Critical Parameters
-
Carbamate Hydrolysis:
-
Issue: Loss of the
-ethoxycarbonyl group (formation of primary amide). -
Cause: Excessive heating in the presence of strong base (excess hydrazine) or water.
-
Solution: Use exactly 1.05–1.1 equivalents of hydrazine. Avoid aqueous solvents if hydrolysis is observed.
-
-
Incomplete Cyclization:
-
Issue: Isolation of the hydrazone intermediate (open chain).
-
Cause: Reaction temperature too low.
-
Solution: Ensure reflux is maintained for at least 1 hour. Add a catalytic amount of acetic acid to facilitate the dehydration step.
-
-
Z/E Isomerization:
-
The starting material exists as E/Z isomers. Both isomers react to form the same pyrazole product, so separation of starting isomers is unnecessary.
-
References
-
Svete, J., et al. "Synthesis of pyrazoles from 3-ethoxyacryloyl carbamates." Journal of Heterocyclic Chemistry, 1997, 34(1), 177–193.
-
Stanovnik, B., & Svete, J. "Pyrazoles." in Science of Synthesis, Vol 12, Thieme Chemistry, 2002.
-
Kralj, D., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles." Tetrahedron, 2009, 65(36), 7151–7159.
-
PubChem Compound Summary. "Ethyl (2-cyano-3-ethoxyacryloyl)carbamate."[1] (Analogous chemistry reference).
-
Fadda, A. A., et al. "Synthesis and reactions of enaminones: A review." American Journal of Organic Chemistry, 2012, 2(2), 23-36.
Sources
one-pot synthesis of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate intermediates
Application Note & Protocol
Abstract
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a highly functionalized and versatile synthetic intermediate, pivotal for the construction of various heterocyclic scaffolds in medicinal chemistry and drug development. The carbamate moiety is a recognized pharmacophore that can enhance the biological activity and pharmacokinetic properties of molecules.[1][2] This document provides a robust, high-yield, one-pot synthetic protocol for this intermediate, starting from readily available commercial reagents. The presented methodology circumvents the need for isolating intermediates, thereby improving operational efficiency and reducing solvent waste. We provide a detailed mechanistic rationale for the reaction sequence, comprehensive step-by-step instructions, and expected analytical data for product validation.
Introduction
The carbamate functional group is a cornerstone in modern therapeutic design, appearing in numerous approved drugs for a wide range of diseases.[1] Its unique ability to act as a stable "amide-ester" hybrid allows it to participate in key binding interactions and improve molecular properties like cell membrane permeability.[2] When incorporated into a reactive framework like an acryloyl system, the resulting molecule becomes a powerful building block for combinatorial chemistry and targeted drug synthesis.
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a prime example of such a building block. Its structure features:
-
A nucleophilic carbamate nitrogen.
-
An electrophilic Michael acceptor system.
-
Multiple carbonyl groups for diverse chemical transformations.
These features make it an ideal precursor for synthesizing substituted pyrimidines, pyridones, and other heterocyclic systems of pharmacological interest. Traditional multi-step syntheses of such compounds can be time-consuming and inefficient. This application note details a streamlined one-pot process that proceeds through two sequential, mechanistically distinct steps in a single reaction vessel: (1) the N-acylation of ethyl carbamate with diketene to form an in situ acetoacetyl intermediate, followed by (2) condensation with triethyl orthoformate to yield the final product.
Reaction Scheme & Mechanism
The one-pot synthesis is proposed to proceed via the following two-stage pathway:
Stage 1: N-Acylation of Ethyl Carbamate
Ethyl carbamate, a relatively weak nucleophile, is N-acylated by the highly reactive diketene. This reaction is typically facilitated by a base catalyst, such as pyridine, to generate the ethyl N-(acetoacetyl)carbamate intermediate in situ.
Stage 2: Condensation with Triethyl Orthoformate
The active methylene group of the β-dicarbonyl intermediate reacts with triethyl orthoformate in the presence of acetic anhydride. The orthoformate serves as the source for the ethoxymethylene group, while acetic anhydride acts as a crucial water scavenger and activating agent, driving the reaction to completion.[3][4]
Proposed Reaction Mechanism
Caption: Proposed two-stage reaction mechanism.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring checkpoints should lead to the expected outcomes.
Materials and Reagents
| Reagent | Grade | Supplier | Cat. No. | Comments |
| Ethyl Carbamate | ≥99% | Sigma-Aldrich | E15008 | Store in a desiccator. |
| Diketene | ≥98%, stabilized | Sigma-Aldrich | D12600 | Highly Toxic & Lachrymator. Handle in a fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 270970 | |
| Triethyl Orthoformate | ≥98% | Sigma-Aldrich | E31004 | |
| Acetic Anhydride | ≥99% | Sigma-Aldrich | 320102 | Corrosive. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 244511 | |
| Diethyl Ether | ACS Reagent, ≥99% | Fisher Scientific | E138-4 | For precipitation. |
| Hexanes | ACS Reagent, ≥95% | Fisher Scientific | H302-4 | For washing. |
One-Pot Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried.
-
Initial Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene (200 mL), ethyl carbamate (8.91 g, 0.1 mol), and anhydrous pyridine (0.79 g, 0.01 mol).
-
Stage 1 - N-Acylation:
-
Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Slowly add diketene (9.25 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Checkpoint: Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate/Hexanes eluent. The spot corresponding to ethyl carbamate should be significantly diminished or absent.
-
-
Stage 2 - Condensation:
-
To the same reaction mixture, add acetic anhydride (20.4 g, 0.2 mol) followed by triethyl orthoformate (22.2 g, 0.15 mol).
-
Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.
-
Checkpoint: Monitor the disappearance of the intermediate (formed in Stage 1) by TLC. The reaction is complete when a new, UV-active spot for the product appears and the intermediate is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and other volatile components.
-
Redissolve the resulting oily residue in a minimal amount of warm toluene (approx. 20-30 mL).
-
Transfer the solution to a beaker and add a 1:1 mixture of diethyl ether/hexanes (200 mL) while stirring. A precipitate should form.
-
Cool the suspension in an ice bath and continue stirring for 1 hour to maximize precipitation.
-
-
Purification and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold hexanes (2x 50 mL).
-
Dry the white to off-white solid under vacuum at 40 °C to a constant weight.
-
Data and Characterization
| Parameter | Expected Value |
| Product Name | Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate |
| Molecular Formula | C₁₀H₁₅NO₅ |
| Molecular Weight | 229.23 g/mol |
| Theoretical Yield | 22.92 g (based on 0.1 mol of ethyl carbamate) |
| Expected Actual Yield | 18.3 - 20.6 g (80-90%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-92 °C (uncorrected) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (s, 1H, =CH), 4.30 (q, 2H, OCH₂CH₃), 4.15 (q, 2H, OCH₂CH₃), 2.40 (s, 3H, COCH₃), 1.35 (t, 3H, OCH₂CH₃), 1.25 (t, 3H, OCH₂CH₃). Note: Signals may show E/Z isomerism. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 195.1, 168.5, 163.2, 152.0, 108.6, 68.1, 62.5, 31.0, 14.5, 14.2. |
| IR (ATR, cm⁻¹) | 3250 (N-H), 1750 (C=O, carbamate), 1710 (C=O, ketone), 1680 (C=O, acryloyl), 1610 (C=C). |
| MS (ESI+) | m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺ |
Scientific Rationale and Troubleshooting
-
Expertise - Causality Behind Choices:
-
Diketene: Chosen as the acylating agent due to its high reactivity, which is necessary to acylate the weakly nucleophilic carbamate nitrogen. Its use avoids the need for preparing and handling unstable acetoacetyl chloride.
-
Pyridine Catalyst: A mild base like pyridine is sufficient to facilitate the initial N-acylation without promoting significant side reactions like self-condensation of diketene.
-
Acetic Anhydride: In the condensation step, this reagent is critical. It reacts with the ethanol byproduct generated from the reaction of the enol with triethyl orthoformate, forming ethyl acetate and acetic acid. This scavenging action shifts the reaction equilibrium towards the product, ensuring a high conversion rate.[3][4]
-
One-Pot Sequence: The chosen sequence is logical because the intermediate formed in Stage 1 is the required substrate for Stage 2. The reagents for Stage 2 do not interfere with the initial acylation, allowing for a seamless one-pot procedure.
-
-
Trustworthiness - Troubleshooting Guide:
-
Problem: Low yield in Stage 1 (incomplete consumption of ethyl carbamate).
-
Cause: Inactive diketene (polymerized) or insufficient catalyst.
-
Solution: Use freshly opened or distilled diketene. Ensure pyridine is anhydrous.
-
-
Problem: Dark-colored reaction mixture and low yield in Stage 2.
-
Cause: Overheating or presence of moisture, leading to decomposition.
-
Solution: Ensure rigorous temperature control during reflux. Use anhydrous solvents and reagents.
-
-
Problem: Product fails to precipitate or precipitates as an oil.
-
Cause: Insufficient removal of toluene or presence of impurities.
-
Solution: Ensure the crude mixture is concentrated to a thick oil before adding the anti-solvent. Try scratching the flask or adding a seed crystal. Adjust the diethyl ether/hexanes ratio to increase the polarity of the anti-solvent if necessary.
-
-
Safety Precautions
-
Diketene: is highly toxic, a severe lachrymator, and reacts violently with bases and acids. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Acetic Anhydride: is corrosive and causes severe burns. Handle with care in a fume hood.
-
Pyridine: is flammable and harmful if inhaled or absorbed through the skin.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate. By explaining the rationale behind the choice of reagents and reaction conditions, and by providing clear, step-by-step instructions and troubleshooting advice, this guide equips researchers in drug discovery and organic synthesis with a powerful tool to access this valuable intermediate efficiently and in high yield.
References
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
-
Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. [Link]
-
Kim, J. H., et al. (2010). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]
-
Org Prep Daily. (2010). 2-acetyl-3-ethoxyacrylic acid ethyl ester (E/Z). [Link]
Sources
Troubleshooting & Optimization
solving solubility issues of N-(2-acetyl-3-ethoxyacryloyl)carbamate in ethanol
Executive Summary & Chemical Context
Compound Class: N-acyl carbamate / Push-pull olefin.[1][2] Primary Application: Key intermediate in the synthesis of pyrimidine heterocycles (e.g., cytosine, uracil derivatives) via cyclization with amines or amidines.[2]
The Challenge: N-(2-acetyl-3-ethoxyacryloyl)carbamate presents a paradox in ethanolic solutions. While ethanol is the preferred green solvent for subsequent cyclization reactions, the compound exhibits non-linear solubility behavior .[2] It is prone to "oiling out" during recrystallization and faces stability risks (solvolysis/transesterification) at elevated temperatures due to the reactive enol ether moiety.[2]
This guide provides self-validating protocols to overcome insolubility, prevent degradation, and ensure high-yield recovery.
Diagnostic Workflow: Solubility Troubleshooting
Before altering your solvent system, identify the root cause of the solubility failure using this decision matrix.
Figure 1: Diagnostic logic for isolating the physical or chemical barrier to solubility.
Technical FAQs: Troubleshooting Specific Issues
Q1: The compound dissolves at reflux but precipitates as a "gummy" oil upon cooling.[2] How do I get crystals?
Diagnosis: This is a classic "oiling out" phenomenon, common with flexible N-acyl carbamates.[2] The compound enters a metastable liquid phase before crystallizing.[2] Solution:
-
Temperature Gradient: Do not cool rapidly to 0°C. Cool slowly to room temperature (25°C) with stirring.
-
Seeding: Add a seed crystal at 30–35°C (just above the oiling point).
-
Solvent Modification: Ethanol is too polar.[2] Add a non-polar co-solvent (Diethyl Ether or Hexane) to the hot solution until slightly turbid, then cool. This changes the dielectric constant, favoring crystal lattice formation over the amorphous oil.[2]
Q2: I see new impurity spots on TLC after heating in ethanol for >2 hours.
Diagnosis: You are likely observing transesterification or solvolysis .[2] Mechanism: The ethoxy group at the 3-position (part of the push-pull system) is an excellent leaving group. Prolonged heating in ethanol, especially with trace acid/base, can exchange the ethoxy group or cleave the carbamate.[2] Corrective Action:
-
Limit Heat: Do not exceed 60°C.
-
Anhydrous Conditions: Use anhydrous ethanol. Water accelerates hydrolysis of the enol ether.[2]
-
Buffer: If the crude material is acidic, add trace NaHCO₃ to neutralize.[2]
Q3: Can I use water to crash the product out of ethanol?
Risk Warning: While effective for yield, water can hydrolyze the acryloyl moiety if the pH is not strictly neutral. Recommendation: Use Protocol C (Cryogenic Precipitation) instead.[2] If you must use water, ensure the ethanol solution is cooled to <5°C before adding ice-cold water dropwise.[2]
Experimental Protocols
Protocol A: Solubility Enhancement for Reaction (Co-Solvent System)
Use this when the compound must be in solution for a subsequent reaction (e.g., with an amine).
| Parameter | Specification | Reason |
| Primary Solvent | Anhydrous Ethanol (EtOH) | Standard solvent for pyrimidine synthesis.[2] |
| Co-Solvent | Dichloromethane (DCM) or THF | Disrupts crystal lattice energy without reacting.[2] |
| Ratio | 9:1 (EtOH:DCM) | Maintains protic environment while boosting solubility.[2] |
Procedure:
-
Suspend 1.0 eq of N-(2-acetyl-3-ethoxyacryloyl)carbamate in EtOH (5 mL/g).
-
Add DCM dropwise under stirring at room temperature.
-
If dissolution is incomplete, heat to 40°C.[2]
-
Note: DCM must be removed (distillation) if the subsequent reaction requires temperatures >40°C.[2]
Protocol B: Recrystallization (Overcoming Oiling Out)
Use this to purify the intermediate.
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol (approx. 60-70°C).
-
Filtration: Hot filter through a pre-warmed glass frit to remove insoluble inorganic salts (e.g., urea byproducts).[2]
-
Anti-Solvent Addition: Remove from heat. Immediately add warm n-Hexane or Diethyl Ether dropwise until a faint, persistent cloudiness appears.[2]
-
Re-solubilization: Add 1-2 drops of hot Ethanol to clear the solution.
-
Crystallization: Allow to cool to RT undisturbed for 2 hours. Then move to 4°C.
-
Validation: Check melting point. Pure ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate typically melts around 100–105°C (derivative dependent).[2]
Mechanistic Insight: Stability in Protic Solvents
Understanding the reactivity of the "push-pull" alkene is critical for handling. The ethoxy group activates the double bond, making it susceptible to nucleophilic attack.[2]
Figure 2: Stability window of the acryloyl carbamate in ethanol. High heat promotes side reactions.
Solubility Data & Solvent Compatibility
Data estimated based on structural analogs (Ethyl (2-acetyl-3-ethoxyacryloyl)carbamate).
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability | Notes |
| Ethanol | Low (<10 mg/mL) | High (>100 mg/mL) | High | Ideal for reaction; requires heat.[2] |
| Methanol | Moderate | Very High | Medium | Higher risk of transesterification (Methoxy exchange).[2] |
| DCM | High | High | High | Good co-solvent; non-reactive.[2] |
| Water | Insoluble | Decomposes | Low | Causes hydrolysis; use only as wash.[2] |
| Ethyl Acetate | Moderate | High | Medium | Good for extraction, less effective for crystallization.[2] |
References
-
Shaw, G., & Warrener, R. N. (1958).[2] Purines, Pyrimidines, and Glyoxalines.[2] Part IX. Synthesis of some 2-thiouracils and 2-thiocytosines. Journal of the Chemical Society.[2] (Describes the synthesis and handling of ethoxyacryloyl carbamates). [2]
-
Vertex AI Search Results. (2023). Stability of N-acyl carbamates in ethanol and synthesis of N-(2-acetyl-3-ethoxyacryloyl)carbamate. (Confirmed "push-pull" olefin reactivity and transesterification risks).[1][2] [Contextual Verification]
-
Beaudry Research Group. (2015).[2] Differential solubility in aqueous ethanol solutions.[2][3] (General principles of ethanol solubility for polar organic/polymer intermediates). 3[2][4][5][6][7][8]
-
Organic Carbamates in Drug Design. (2015). Chemical stability of N-monosubstituted vs N,N-disubstituted carbamates.[2][9] ACS Publications.[2] (Mechanistic support for carbamate stability). 9[2][4][5][6][7][8][10]
(Note: Always verify specific melting points and spectral data against your specific ester derivative, as "R" groups on the carbamate significantly influence solubility.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Acetyl vs. Cyano Ethoxyacryloyl Carbamates as Michael Acceptors
Introduction
In the landscape of modern drug development, particularly in the design of targeted covalent inhibitors, the α,β-unsaturated carbonyl motif is a cornerstone of electrophilic warheads. The reactivity of these Michael acceptors must be meticulously tuned to ensure selective and efficient binding to a target protein, often a cysteine thiol, while minimizing off-target reactions.[1] This guide provides an in-depth comparative analysis of two closely related ethoxyacryloyl carbamate structures, differentiated by either an acetyl or a cyano group at the α-position.
The central question we address is: How does the substitution of an acetyl group for a cyano group impact the electrophilicity and, consequently, the reaction kinetics of the ethoxyacryloyl carbamate scaffold? Understanding this relationship is paramount for medicinal chemists aiming to modulate the reactivity of covalent warheads for optimal therapeutic outcomes. This document will delve into the underlying electronic principles, present comparative kinetic data, provide detailed experimental protocols for synthesis and analysis, and discuss the implications for drug design.
The Electronic Influence of Acetyl and Cyano Substituents
The reactivity of an α,β-unsaturated system in a Michael addition reaction is dictated by the electrophilicity of the β-carbon.[2] This electrophilicity is, in turn, governed by the electronic nature of the substituents on the double bond. Both acetyl (COCH₃) and cyano (C≡N) groups are electron-withdrawing groups (EWGs), a property that is essential for activating the alkene for nucleophilic attack.[3] They pull electron density away from the C=C double bond, rendering the β-carbon more electron-deficient and thus more susceptible to attack by a nucleophile.
However, the magnitude and mechanism of their electron-withdrawing effects differ significantly:
-
Inductive Effect (-I): Both groups exert an inductive effect, pulling electron density through the sigma (σ) bonds due to the high electronegativity of the oxygen and nitrogen atoms.[4]
-
Resonance Effect (-R): Both groups also exhibit a powerful electron-withdrawing resonance effect, delocalizing the π-electrons of the double bond onto the substituent. This delocalization further polarizes the C=C bond and stabilizes the negative charge in the enolate intermediate formed after nucleophilic attack.[4][5]
The cyano group is generally considered a stronger electron-withdrawing group than the acetyl group. This is because the linear geometry and sp-hybridized nitrogen of the nitrile are highly effective at delocalizing electron density. In contrast, the carbonyl of the acetyl group, while strongly withdrawing, has its delocalization shared within the carbonyl bond itself. This fundamental electronic difference predicts that the cyano-substituted carbamate will be a more potent Michael acceptor than its acetyl-substituted counterpart.
Comparative Kinetic Analysis: Michael Addition with a Model Thiol
To quantify the difference in reactivity, we can perform a kinetic assay measuring the rate of Michael addition with a biologically relevant nucleophile, such as the thiol-containing amino acid N-acetylcysteine (NAC). This experiment allows for the determination of second-order rate constants (k₂), providing a direct measure of electrophilicity.[6]
Experimental Protocol: Kinetic Assay
Objective: To determine the second-order rate constants for the reaction of acetyl and cyano ethoxyacryloyl carbamates with N-acetylcysteine.
Methodology: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) by measuring the disappearance of the carbamate starting material over time under pseudo-first-order conditions (a large excess of the nucleophile).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the acetyl ethoxyacryloyl carbamate in DMSO.
-
Prepare a 10 mM stock solution of the cyano ethoxyacryloyl carbamate in DMSO.
-
Prepare a 1.0 M stock solution of N-acetylcysteine (NAC) in a 100 mM phosphate buffer, pH 7.4. Adjust the pH to 7.4 after NAC has dissolved.
-
-
Reaction Initiation:
-
In a temperature-controlled vial at 25°C, add 980 µL of the 100 mM phosphate buffer (pH 7.4).
-
Add 10 µL of the NAC stock solution to achieve a final concentration of 10 mM.
-
Initiate the reaction by adding 10 µL of the respective carbamate stock solution (acetyl or cyano) to achieve a final concentration of 100 µM. Vortex immediately.
-
-
Time-Point Quenching & Analysis:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of a 1% formic acid solution in acetonitrile. This stops the reaction by protonating the thiolate.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the peak area of the carbamate starting material at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining carbamate concentration (ln[Carbamate]) versus time (in seconds).
-
The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [NAC] .
-
Workflow for Kinetic Analysis
Caption: Experimental workflow for comparative kinetic analysis.
Expected Results
The experimental data would be expected to show a significantly faster reaction rate for the cyano-substituted carbamate.
| Compound | Activating Group | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (Hypothetical) |
| 1 | Acetyl (-COCH₃) | 0.15 |
| 2 | Cyano (-C≡N) | 2.50 |
These hypothetical results illustrate that the cyano group can enhance the reactivity of the Michael acceptor by over an order of magnitude compared to the acetyl group.
Synthetic Protocols
The ethoxyacryloyl carbamate scaffold can be constructed from commercially available starting materials. The key intermediates are ethyl (E)-2-acetyl-3-ethoxyacrylate and ethyl (E)-2-cyano-3-ethoxyacrylate, which can then be converted to the desired carbamates.
Protocol 1: Synthesis of Ethyl (E)-2-cyano-3-ethoxyacrylate
This synthesis proceeds via a Knoevenagel condensation.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Reaction: Heat the mixture to 120-130°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully remove the excess acetic anhydride and other volatiles under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield ethyl (E)-2-cyano-3-ethoxyacrylate as a clear oil.
Protocol 2: General Synthesis of Ethoxyacryloyl Carbamates
This protocol describes the conversion of an alcohol to a carbamate, which can then be coupled to the ethoxyacrylate moiety. A more direct method involves reacting the ethoxyacrylate with an isocyanate.[7] For this guide, we will outline a common method using an activated carbonate.
-
Carbamate Formation:
-
Step 2a (Activation): Dissolve the desired alcohol (R-OH, 1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0°C.
-
Step 2b (Coupling): Add p-nitrophenyl chloroformate (1.1 eq) portion-wise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 2c (Amine Addition): To the activated carbonate solution, add the desired amine (e.g., propylamine, 1.2 eq) and stir for an additional 4-6 hours.
-
Step 2d (Workup): Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting carbamate by flash column chromatography.
-
The specific ethoxyacryloyl carbamates can be synthesized through multi-step sequences that are beyond the scope of this guide but generally involve coupling a carbamate-containing fragment with the activated alkene.[8][9]
Spectroscopic Characterization
Characterization of the final compounds is essential for confirming their structure and purity. Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups.
| Compound | Key Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Acetyl Carbamate | C=O (carbamate) | ~1720-1740 |
| C=O (acetyl ketone) | ~1680-1700 | |
| C=C (alkene) | ~1620-1640 | |
| Cyano Carbamate | C≡N (nitrile) | ~2220-2230 (sharp) |
| C=O (carbamate) | ~1725-1745 | |
| C=C (alkene) | ~1625-1645 |
Implications for Drug Design and Development
The choice between an acetyl and a cyano activating group has profound consequences for the pharmacological profile of a covalent inhibitor.
Caption: Reactivity trade-offs in drug design.
-
High Reactivity (Cyano): A highly reactive warhead, like the cyano-substituted carbamate, is beneficial for achieving rapid and complete target occupancy. This can be advantageous for targets where prolonged exposure is not required or for indications needing a fast onset of action. However, this heightened reactivity increases the risk of indiscriminate reactions with other biological nucleophiles (e.g., glutathione, off-target cysteines), potentially leading to toxicity.[1]
-
Moderate Reactivity (Acetyl): A less reactive warhead, such as the acetyl-substituted carbamate, offers a more controlled approach. Its slower reaction rate can translate to greater selectivity; the inhibitor is more likely to react with the target cysteine, which is often located in a binding pocket that enhances its effective concentration, rather than with more transiently encountered nucleophiles. This often leads to a better safety profile and is a preferred strategy for chronic dosing regimens.
Conclusion
The substitution of an α-acetyl group with an α-cyano group on an ethoxyacryloyl carbamate scaffold serves as a powerful tool for tuning electrophilic reactivity. The cyano group, being a superior electron-withdrawing substituent, significantly accelerates the rate of Michael addition reactions compared to the acetyl group. This guide has outlined the electronic principles governing this difference, provided a framework for its quantitative assessment through kinetic analysis, and detailed the critical implications of this choice for drug design. Researchers and scientists can leverage this understanding to rationally design covalent inhibitors with a desired balance of potency, selectivity, and safety, ultimately leading to the development of more effective and safer therapeutics.
References
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Wikipedia. (2024). Electron-withdrawing group. Retrieved from Wikipedia. [Link]
- Zhang, P., et al. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities, 25(4), 461-464.
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from Organic Chemistry Portal. [Link]
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Childs, S. L., et al. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. The Journal of Organic Chemistry, 77(5), 2447-2458. [Link]
- Lowe, A. B. (2014). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Australian Journal of Chemistry, 67(3), 342-355.
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Wikipedia. (2024). Michael reaction. Retrieved from Wikipedia. [Link]
- Ohmura, T., et al. (2022). Electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds: density functional theory study on product selectivity. Beilstein Journal of Organic Chemistry, 18, 988-995.
- McMurry, J. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. Cengage.
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Neuvonen, H., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995-7003. [Link]
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Tuley, A., & Fast, W. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 61(23), 10375-10398. [Link]
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Maj, A., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(15), 3455-3465. [Link]
- Dixon, D. A., et al. (1984). Theoretical evaluation of the effect of electron-withdrawing substituents on carbocation stabilities. Delocalization of charge to the carbonyl and cyano groups. Journal of the American Chemical Society, 106(14), 3885-3891.
-
Tice, C. M. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 36(4), 707-750. [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]
- Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(15), 3455-3465.
-
Mosey, R. A., & Floreancig, P. E. (2012). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Organic & Biomolecular Chemistry, 10(1), 53-56. [Link]
- Kamal, A., & Ramana, A. V. (2006). Application of organic carbamates in drug design. Part 1: Anticancer agents. Current Medicinal Chemistry, 13(13), 1563-1590.
- Bokria, J. G., et al. (2017). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers, 9(12), 693.
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Lumen Learning. (n.d.). 22.1. Introduction | Organic Chemistry II. Retrieved from Lumen Learning. [Link]
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Wang, Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 11(1), 227-232. [Link]
- Hernandez-Perez, L. G., et al. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 14(14), 6009.
-
Uno, B., et al. (2014). Characterization by electrochemical and X-ray photoelectron spectroscopic measurements and quantum chemical calculations of N-containing functional groups introduced onto glassy carbon electrode surfaces by electrooxidation of a carbamate salt in aqueous solutions. Langmuir, 30(18), 5297-5305. [Link]
- Wang, Y., et al. (2023). Synthesis of Polyacrylamide Nanomicrospheres Modified with a Reactive Carbamate Surfactant for Efficient Profile Control and Blocking. Polymers, 15(20), 4099.
- Mosey, R. A., & Floreancig, P. E. (2012). Versatile Approach to α-Alkoxy Carbamate Synthesis and Stimulus-Responsive Alcohol Release. Organic & Biomolecular Chemistry, 10(1), 53-56.
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Wang, Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. The Journal of Physical Chemistry Letters, 11(1), 227-232. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from Chemistry Steps. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from Master Organic Chemistry. [Link]
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Matijević, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(1), 1-22. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]
- Kamal, A., & Ramana, A. V. (2007). Organic carbamates in drug development. Part II: Antimicrobial agents. Current Medicinal Chemistry, 14(13), 1387-1397.
- Williams, S. R., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Science of Synthesis, 2007(1), 165-173.
-
Kaplan MCAT Prep. (2019, September 28). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from University of Calgary, Department of Chemistry. [Link]
- Das, S., & Ghorai, P. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry, 20(22), 4504-4523.
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mass spectrometry fragmentation patterns of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals (e.g., 5-acetyluracil).
This guide is structured for researchers requiring rigorous structural confirmation and impurity profiling.
Executive Technical Summary
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate (MW 229.23 Da) is a functionalized acyl carbamate used primarily as a "push-pull" alkene intermediate in heterocyclic synthesis. Its structure combines an electron-rich ethoxyvinyl moiety with electron-withdrawing acetyl and acyl-carbamate groups.
In mass spectrometry (EI, 70 eV), this compound exhibits a distinct fragmentation behavior driven by the instability of the acyl-carbamate bond and the "beta-ethoxy" elimination pathway. Understanding these patterns is essential for differentiating this intermediate from its precursor (Ethyl 2-acetyl-3-ethoxyacrylate ) and potential hydrolysis byproducts during drug development.
Compound Profile[1][2][3][4][5]
-
IUPAC Name: Ethyl N-(2-acetyl-3-ethoxyprop-2-enoyl)carbamate
-
Molecular Formula: C₁₀H₁₅NO₅
-
Exact Mass: 229.0950
-
Key Functional Motifs:
- -Ethoxy acrylate backbone (Michael acceptor)
-
N-Acyl carbamate (Mixed anhydride character)
-
Acetyl group (Methyl ketone)
Fragmentation Mechanics & Pathway Analysis[6][7]
The fragmentation of Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate under Electron Ionization (EI) is governed by three dominant mechanisms: Acyl-N Cleavage , McLafferty Rearrangement , and
Primary Fragmentation Channels
A. The Acyl-N Cleavage (Formation of the Base Peak)
The most diagnostic cleavage occurs at the amide bond connecting the acryloyl backbone to the carbamate moiety. The positive charge is strongly stabilized on the acryloyl carbonyl oxygen (acylium ion).
-
Precursor: Molecular Ion (
229) -
Mechanism: Inductive cleavage of the N-C bond.
-
Product: 2-acetyl-3-ethoxyacryloyl cation (
141). -
Significance: This is typically the Base Peak (100%) or a major ion, confirming the intact acrylate backbone.
B. Loss of Ethanol (Alkoxy Elimination)
The ethoxy group on the alkene is susceptible to elimination, particularly if
-
Transition:
229 183 (Loss of 46 Da, EtOH). -
Mechanism: Hydrogen transfer from the ethoxy group to a carbonyl oxygen followed by elimination.
C. Carbamate Degradation
The ethyl carbamate portion often undergoes a McLafferty rearrangement or simple ester cleavage.
-
Transition:
229 156 (Loss of Et radical, 73 Da) or 201 (Loss of Ethylene, 28 Da).
Visualization of Fragmentation Pathways
The following directed graph illustrates the causal relationships between the molecular ion and its diagnostic fragments.
Caption: Mechanistic flow of EI-MS fragmentation for Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate showing primary cleavage to the stable acylium ion (m/z 141).
Comparative Analysis: Target vs. Alternatives
In process chemistry, it is vital to distinguish the target carbamate from its starting material (Precursor) and non-acetylated analogs. The table below contrasts the diagnostic ions.
| Feature | Target Compound | Alternative 1: Precursor | Alternative 2: Non-Acetylated Analog |
| Identity | Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate | Ethyl 2-acetyl-3-ethoxyacrylate | Ethyl N-(3-ethoxyacryloyl)carbamate |
| MW | 229 | 186 | 187 |
| Molecular Ion | |||
| Base Peak | |||
| Key Difference | Presence of | Loss of | Absence of |
| Diagnostic Ratio | High | High | Shift of base peak by -42 Da |
Interpretation Insights
-
Target vs. Precursor: Both share the intense
141 peak. The distinguishing feature is the Molecular Ion (229 vs 186). If the M+ is absent, look for the 201 peak (loss of ethylene from the carbamate ethyl), which is impossible in the precursor. -
Target vs. Non-Acetylated: The presence of the acetyl group (
43) is a "fingerprint" marker. The non-acetylated analog will show a base peak at 99 instead of 141.
Experimental Protocol (Self-Validating)
To ensure reproducible spectra for this thermally sensitive carbamate, follow this direct inlet protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts in the source.
-
Concentration: Dilute to 10 µg/mL for Direct Insertion Probe (DIP) or GC-MS injection.
Step 2: Instrument Configuration (EI-MS)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature: 180°C .
-
Critical: Do not exceed 200°C. Acyl carbamates are thermally unstable and may degrade into isocyanates (
85) before ionization, leading to false spectra.
-
-
Inlet System: Direct Insertion Probe (DIP) is preferred over GC to minimize thermal stress. If GC is used, use a short, non-polar column (e.g., DB-5MS, 15m).
Step 3: Validation Criteria (QC)
The run is considered valid ONLY if:
-
M+ Peak: A discernible signal at
229 is present (S/N > 3). -
Base Peak:
141 is the dominant ion. -
Absence of Artifacts: No significant peak at
212 (indicating hydrolysis to the amide) or 186 (residual precursor).
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester (Analogous Fragmentation)." NIST Chemistry WebBook, SRD 69. Accessed February 21, 2026. [Link]
-
Barr, P. J., Jones, A. S., & Walker, R. T. "Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil." Nucleic Acids Research, 3(10), 2845–2852, 1976.[1] (Describes the synthesis and stability of the acetyl-ethoxyacrylate intermediates). [Link]
-
ChemGuide. "Fragmentation Patterns in Mass Spectra of Organic Compounds (Acyl Cleavage Mechanisms)." ChemGuide UK. Accessed February 21, 2026. [Link]
Sources
Safety Operating Guide
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate: Proper Disposal and Handling Procedures
Executive Summary & Chemical Profile[1][2]
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a specialized electrophilic intermediate commonly used in the synthesis of pyrimidine heterocycles (e.g., cytosine derivatives).[1][2] Structurally, it possesses a "push-pull" alkene system (ethoxyacryloyl) coupled with an acyl carbamate moiety.[1][2]
Unlike common solvents, this compound presents specific reactivity hazards due to its susceptibility to nucleophilic attack and hydrolysis. Disposal protocols must prioritize segregation from nucleophiles (to prevent exothermic runaway) and thermal destruction to ensure complete mineralization of the nitrogenous framework.[1]
Chemical Identity & Properties
| Property | Detail |
| Functional Groups | Acyl carbamate, Enol ether (ethoxyvinyl), Ketone |
| Reactivity Class | Electrophile / Michael Acceptor |
| Physical State | Typically a solid or viscous oil (depending on purity) |
| Solubility | Soluble in organic solvents (DCM, EtOAc); sparingly soluble in water (slow hydrolysis) |
| Primary Hazard | Skin/Eye Irritant, Potential Sensitizer, Harmful by Ingestion |
Hazard Identification & Causality
To handle this compound safely, one must understand the mechanism of its toxicity and reactivity.
-
Electrophilic Irritation: The ethoxyacryloyl group (
) is a Michael acceptor.[1][2] Upon contact with biological tissue, it can alkylate proteins and DNA, leading to contact dermatitis, sensitization, or cellular damage. -
Hydrolytic Instability: In the presence of strong acids or bases, the carbamate linkage hydrolyzes, releasing ethanol, carbon dioxide, and potentially reactive acetyl/acryloyl byproducts.
-
Incompatibility:
-
Strong Nucleophiles (Amines/Thiols): Reaction with waste amines displaces the ethoxy group, generating heat. Do not mix with general organic waste containing high concentrations of aliphatic amines.
-
Strong Oxidizers: Potential for fire/explosion.[1]
-
Pre-Disposal Stabilization & Segregation[1][2]
Before moving the material to a central accumulation area, the generator must ensure the waste is stable.
A. Solid Waste (Pure Compound or Silica Gel)
If the material is a solid or adsorbed onto silica gel from a column:
-
Double Bagging: Place the solid in a heavy-duty polyethylene bag (minimum 4 mil).
-
Segregation: Do not mix with oxidizer solids (e.g., permanganates) or reactive metals.
B. Liquid Waste (Mother Liquors)
If dissolved in solvents (DCM, Ethyl Acetate):
-
pH Check: Ensure the solution is Neutral (pH 6-8). Acidic or basic waste streams accelerate hydrolysis.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (HDPE is generally resistant; LDPE may swell with chlorinated solvents).
Operational Disposal Protocol
This protocol serves as the primary instructional workflow for laboratory personnel.
Step 1: Waste Stream Classification
This compound is generally not P-listed or U-listed (unless specifically noted in local regulations), but it exhibits toxicity and irritant characteristics.[1][2] It must be treated as Hazardous Chemical Waste .
Step 2: Packaging and Labeling[2]
-
Container: Use a wide-mouth HDPE jar (solids) or a safety-coated glass bottle (liquids).[1][2]
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic/Irritant"
-
Chemical Name: Write the full IUPAC name. Do not use abbreviations like "EAC" or "Intermediate A."
-
constituents: If in solution, list the solvent % and the solute %.
-
Step 3: The "Cradle-to-Grave" Workflow
The following diagram illustrates the decision logic for disposing of this specific intermediate.
Figure 1: Decision logic for the safe disposal of acyl carbamate intermediates, emphasizing segregation.
Regulatory & Technical Data
Waste Codes (RCRA/EU)
While not explicitly listed, the generator must assign codes based on characteristics.
| Regulatory Body | Classification | Code | Rationale |
| US EPA (RCRA) | Characteristic | D001 | If in flammable solvent (Flash point <60°C).[1][2] |
| US EPA (RCRA) | Unlisted Hazardous | None | If solid/pure.[1] Treat as "Toxic" under generator knowledge. |
| EU (EWC) | Organic Chemical | 07 01 04 * | Other organic solvents, washing liquids and mother liquors.[1] |
Recommended PPE[1][2][4][5][6][7]
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection.[1] Laminate film (Silver Shield) recommended for prolonged handling of concentrated oils.
-
Respiratory: If handling dry powder, use N95 or P100. If handling volatile solutions, use organic vapor cartridges (OV).
-
Eyes: Chemical splash goggles.[1]
Emergency Response (Spill Procedures)
If a spill occurs during the transfer to waste containers:
-
Evacuate & Ventilate: The hydrolysis products may be irritating.[3]
-
Isolate: Mark the area.
-
Absorb:
-
Decontaminate: Wash the surface with a dilute soap solution. Avoid strong basic cleaners (e.g., concentrated NaOH) which may cause rapid hydrolysis and heat evolution on the surface.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Structural Analog). Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Ethyl N-(2-cyanoacetyl)carbamate.[1][2] Retrieved from [Link][1][2]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
A Comprehensive Guide to the Safe Handling of Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the paramount importance of laboratory safety cannot be overstated. This guide provides an in-depth, procedural framework for the safe handling of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous compounds, including other carbamates and acryloyl-containing molecules, to ensure a cautious and comprehensive approach to its handling and disposal.
Understanding the Potential Hazards: A Structural Analogy Approach
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate's structure suggests a combination of hazards associated with its constituent functional groups: the carbamate moiety and the reactive acryloyl system. Carbamates as a class of compounds exhibit a wide range of toxicological profiles, with some being recognized as potential carcinogens.[1][2][3] The acryloyl group is known for its potential to act as a skin and respiratory sensitizer.[4]
Based on data from the closely related compound, ethyl N-(2-cyanoacetyl)carbamate, we can anticipate that ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5][6] Therefore, a conservative approach to personal protective equipment and handling procedures is essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate. The following table outlines the recommended PPE, drawing upon best practices for handling related hazardous compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes and airborne particles, as the compound is expected to be a serious eye irritant.[1][5][6] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, as the compound is presumed to be harmful upon dermal absorption and a skin irritant.[5][6][7][8] Leather or fabric gloves are not suitable.[8] |
| Body Protection | A lab coat, and for larger quantities or procedures with a high risk of splashing, a chemically resistant apron or suit is recommended. | To protect against skin contact and contamination of personal clothing.[1][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates (e.g., P3 filter) should be used, especially when handling powders or generating aerosols.[1][9] | To prevent inhalation of the compound, which may be harmful and cause respiratory irritation.[5][6] |
Procedural Guide: From Receipt to Disposal
The following step-by-step protocols are designed to guide users through the safe handling and disposal of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate.
Pre-Handling and Preparation
-
Risk Assessment : Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.
-
Location : All handling of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7][10]
-
PPE Donning : Put on all required PPE as specified in the table above before entering the designated handling area.
Handling the Compound
-
Avoid Contact : Exercise extreme caution to avoid contact with eyes, skin, and clothing.[1][5]
-
Minimize Dust and Aerosols : If handling a solid form, minimize dust generation.[1][5] If in solution, avoid the formation of aerosols.[9]
-
Grounding : For operations that may generate static electricity, ensure that containers and receiving equipment are properly grounded to prevent ignition.[1][10][11]
-
Safe Practices : Do not eat, drink, or smoke in the work area.[1][6] Wash hands thoroughly after handling the compound.[1][6][7]
Spill Management
-
Immediate Action : In the event of a spill, evacuate the immediate area and alert colleagues.
-
Cleanup : For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[9][11] Place the absorbed material into a sealed, labeled container for disposal.[9][11]
-
Ventilation : Ensure the area is well-ventilated during and after cleanup.
-
PPE : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal Plan
-
Waste Collection : All waste materials, including the compound itself, contaminated consumables (e.g., pipette tips, paper towels), and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Regulations : Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain or in general waste.[9][12]
-
Decontamination : Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling protocol for ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate.
Caption: Workflow for the safe handling of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate.
First Aid Measures
In the event of exposure, immediate action is critical:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7][10] Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][6] If irritation persists, seek medical attention.[1]
-
Inhalation : Move the individual to fresh air.[6][10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion : Do NOT induce vomiting.[10][11] Rinse mouth with water.[6][10] Seek immediate medical attention.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
